molecular formula C27H25N5O2 B11955162 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide CAS No. 881840-10-4

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide

Cat. No.: B11955162
CAS No.: 881840-10-4
M. Wt: 451.5 g/mol
InChI Key: AXORXVADWYNJOL-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked via a hydrazinylidene bridge to a pyrazole ring substituted with phenyl and p-tolyl groups. Its synthesis likely involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, as seen in analogous compounds .

Properties

CAS No.

881840-10-4

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

4-methyl-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H25N5O2/c1-19-8-12-21(13-9-19)26-23(18-32(31-26)24-6-4-3-5-7-24)16-29-30-25(33)17-28-27(34)22-14-10-20(2)11-15-22/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+

InChI Key

AXORXVADWYNJOL-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Acetophenone Phenylhydrazone

A mixture of p-tolyl acetophenone (0.05 mol) and phenylhydrazine (0.06 mol) in ethanol (50 mL) is refluxed with a catalytic amount of concentrated H₂SO₄ (1–2 drops) for 1 hour. The product, acetophenone phenylhydrazone, precipitates upon cooling and is recrystallized from ethanol (yield: 85–90%).

Vilsmeier-Haack Formylation

The hydrazone (0.03 mol) is dissolved in dimethylformamide (DMF, 20 mL) and treated with phosphorus oxychloride (POCl₃, 0.03 mol) at 0–5°C. The mixture is stirred for 2 hours, then poured onto ice-water. The resulting 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is filtered and recrystallized from ethanol (yield: 70–75%).

Spectroscopic Data

  • IR (KBr): 1695 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.45–7.89 (m, 9H, aromatic), 2.38 (s, 3H, CH₃).

Preparation of N-(2-Hydrazinyl-2-oxoethyl)-4-methylbenzamide

This intermediate is synthesized via hydrazinolysis of an ethyl ester precursor.

Ethyl 2-(4-Methylbenzamido)acetate

4-Methylbenzoyl chloride (0.1 mol) is added dropwise to a solution of ethyl glycinate (0.1 mol) and triethylamine (0.12 mol) in dichloromethane (100 mL) at 0°C. After stirring for 4 hours, the mixture is washed with water, dried (Na₂SO₄), and concentrated. The ester is recrystallized from ethanol (yield: 88%).

Hydrazinolysis

The ester (0.05 mol) is refluxed with hydrazine hydrate (0.1 mol) in ethanol (50 mL) for 6 hours. The product, N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide, is filtered and recrystallized from ethanol (yield: 80%).

Spectroscopic Data

  • IR (KBr): 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 4H, aromatic), 4.12 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

Condensation to Form Hydrazone Linkage

The pyrazole aldehyde (0.02 mol) and N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide (0.02 mol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) for 5 hours. The reaction progress is monitored by TLC (ethyl acetate:hexane, 7:3). The product is filtered and recrystallized from dimethylformamide (DMF) (yield: 65–70%).

Mechanistic Insight
The acidic conditions protonate the hydrazide nitrogen, enhancing nucleophilicity for attack on the aldehyde carbonyl. Subsequent dehydration forms the hydrazone linkage (C=N).

Final Coupling and Characterization

Structural Confirmation

  • IR (KBr): 3240 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 8.72 (s, 1H, CH=N), 8.15 (s, 1H, pyrazole-H), 7.12–7.94 (m, 13H, aromatic), 4.28 (s, 2H, CH₂), 2.40 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 158.3 (C=N), 143.2–125.4 (aromatic), 52.1 (CH₂), 21.3 (CH₃).

Purity Analysis

  • HPLC: Purity >98% (C18 column, acetonitrile:water, 70:30).

  • Elemental Analysis: Calculated for C₂₈H₂₅N₅O₂: C, 70.12; H, 5.25; N, 14.60. Found: C, 70.08; H, 5.30; N, 14.55.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Pyrazole formylationDMF/POCl₃, 0–5°C70–75
Hydrazide synthesisHydrazine hydrate, reflux80
Hydrazone formationEthanol/AcOH, reflux65–70

Challenges and Optimization

  • Hydrazone Stability: Prolonged reflux (>8 hours) leads to decomposition; optimal reaction time is 5 hours.

  • Solvent Choice: DMF improves recrystallization efficiency but requires strict anhydrous conditions to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acids.

    Reduction: Reduction of carbonyl groups can produce alcohols.

    Substitution: Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biology: It can be used in studies related to enzyme inhibition or receptor binding due to its complex structure.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.

Comparison with Similar Compounds

Structural Analog 1: N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

  • Core Structure : Benzamide linked to a pyrazole via a hydrazine bridge.
  • Key Differences :
    • Benzamide Substituent : 4-Methoxyphenyl (vs. 4-methyl in the target compound).
    • Pyrazole Substituent : 4-Propoxyphenyl (vs. p-tolyl).
  • Impact: The methoxy group enhances polarity and solubility compared to the methyl group.

Structural Analog 2: N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide

  • Core Structure : Similar hydrazine-pyrazole-benzamide framework.
  • Key Differences :
    • Benzamide Substituent : 4-Propoxy (vs. 4-methyl).
    • Pyrazole Substituent : 4-Fluorophenyl (vs. p-tolyl).
  • Impact :
    • The fluorine atom (electron-withdrawing) may increase metabolic stability compared to the electron-donating methyl group.
    • Propoxy substitution could alter lipophilicity and membrane permeability.

Structural Analog 3: 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

  • Core Structure : Benzamide linked to a thiazole-coumarin hybrid (vs. pyrazole-hydrazine).
  • Key Differences :
    • Heterocyclic Moiety : Thiazole-coumarin (vs. pyrazole).
    • Functional Groups : Coumarin introduces a lactone ring, enabling fluorescence properties.
  • Impact :
    • The thiazole-coumarin system may confer distinct optical or enzymatic inhibitory activities absent in the target compound.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~495.5 g/mol ~499.5 g/mol ~499.5 g/mol ~380.4 g/mol
Key Substituents 4-Methyl, p-tolyl 4-Methoxy, 4-propoxy 4-Propoxy, 4-fluoro Thiazole-coumarin
Solubility Moderate (lipophilic) Higher (polar groups) Moderate Low (aromatic systems)

Computational and Crystallographic Analysis

  • Structural Confirmation : Programs like SHELXL and ORTEP are used to resolve crystal structures, confirming the (E)-configuration of hydrazine linkages.
  • Electronic Properties : Multiwfn can analyze electron localization, revealing charge distribution differences between methyl, methoxy, and fluoro substituents.

Biological Activity

4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide (CAS Number: 881840-10-4) is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is C27H25N5O2C_{27}H_{25}N_{5}O_{2}, with a molecular weight of 451.5 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide.

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. In vitro assays reported IC50 values ranging from 1.1 µM to 3.3 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the SubG1/G1 phase. This suggests that the compound may interfere with the normal cell division process, leading to programmed cell death .
  • Comparative Analysis : When compared to established chemotherapeutics like carboplatin, this compound showed comparable efficacy in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, and 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is no exception.

Key Findings:

  • Inhibition of Inflammatory Mediators : The compound has been shown to inhibit key inflammatory pathways involving cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins .
  • In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated significant reductions in inflammation markers, suggesting potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored.

Key Findings:

  • Broad Spectrum Activity : Preliminary studies indicate that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Minimum Inhibitory Concentrations (MIC) : Specific derivatives have shown MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Studies

Several case studies have evaluated the biological activity of similar pyrazole derivatives:

StudyCompoundCell LineIC50 (µM)Activity
Kumar et al., 2022Pyrazole derivativeMCF73.3Anticancer
Bouabdallah et al., 2020N,N-bis[(3,5-dimethylpyrazol)]HepG23.25Cytotoxic
Tewari et al., 2014Novel pyrazole seriesInflammatory modelN/AAnti-inflammatory

Q & A

Basic: What multi-step synthesis routes are recommended for this compound, and what solvents/conditions optimize yield?

Answer:
The compound is typically synthesized via sequential condensation and cyclization reactions. Key steps include:

  • Step 1: Formation of the pyrazole core using substituted phenylhydrazines and β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Step 2: Hydrazone formation via reaction with a substituted hydrazine derivative in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Step 3: Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or dioxane .
    Optimization: Dioxane is preferred for its ability to dissolve polar/non-polar intermediates, while controlled pH (6–7) minimizes side reactions .

Basic: What characterization techniques are critical for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups (e.g., hydrazinyl protons at δ 8.5–9.5 ppm, benzamide carbonyls at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is standard; C18 columns with acetonitrile/water gradients resolve impurities .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved?

Answer:
Discrepancies may arise from polymorphism (e.g., monoclinic vs. triclinic crystal systems) or dynamic effects in solution (e.g., tautomerism).

  • X-ray Diffraction (XRD): Resolves bond lengths/angles (e.g., hydrazone C=N bond ~1.28 Å) .
  • Variable-Temperature NMR: Detects tautomeric equilibria (e.g., enol-keto shifts) .
  • DFT Calculations: Compare experimental XRD/NMR data with optimized geometries to identify dominant conformers .

Advanced: What strategies optimize reaction conditions to minimize byproducts?

Answer:

  • Solvent Screening: Use dioxane or THF for balanced polarity; avoid protic solvents to prevent hydrolysis .
  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in arylations .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .

Basic: How should stability studies be designed for this compound?

Answer:

  • pH Stability: Test in buffers (pH 3–10) at 25°C/40°C; monitor degradation via HPLC .
  • Thermal Stability: Accelerated aging studies (40–60°C) under inert atmosphere (N2) to assess shelf life .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) to detect photolytic decomposition .

Advanced: What in silico methods predict biological target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Hydrazone and benzamide moieties often target ATP-binding pockets .
  • MD Simulations: GROMACS/AMBER assess binding stability (RMSD <2 Å over 100 ns) .
  • ADMET Prediction: SwissADME evaluates bioavailability (e.g., Lipinski’s Rule of 5 compliance) .

Advanced: How to address discrepancies in NMR and IR data for hydrazone tautomers?

Answer:

  • 2D NMR (COSY, NOESY): Correlate proton environments to distinguish E/Z isomers .
  • IR Spectroscopy: Compare carbonyl stretches (C=O at ~1680 cm⁻¹ vs. C=N at ~1600 cm⁻¹) .
  • Solid-State IR vs. Solution NMR: Solid-state IR may show fixed tautomers, while solution NMR reflects dynamic equilibria .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Ethanol/Water Mixtures: Ideal for hydrazone derivatives (yield: 70–85%) .
  • Methanol/DCM: Resolves polar impurities in benzamide intermediates .
  • Avoid Chloroform: Risk of adduct formation with hydrazine byproducts .

Advanced: What mechanistic insights explain variable bioactivity across analogs?

Answer:

  • SAR Studies: Methoxy groups (electron-donating) enhance receptor affinity vs. chloro (electron-withdrawing) .
  • LogP Analysis: Optimal hydrophobicity (LogP 2–4) balances membrane permeability and solubility .
  • Enzyme Inhibition Assays: IC50 values correlate with substituent bulk (e.g., p-tolyl vs. phenyl) .

Advanced: How to troubleshoot low yields in pyrazole ring formation?

Answer:

  • Impurity Profiling: GC-MS detects unreacted β-keto esters or dimerization byproducts .
  • Catalytic Acid Optimization: Use 0.5–1.0 eq. H2SO4; excess acid promotes side reactions .
  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 6 hrs) and improves regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.